molecular formula C18H23N3O4 B2633141 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide CAS No. 1775546-33-2

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide

Cat. No.: B2633141
CAS No.: 1775546-33-2
M. Wt: 345.399
InChI Key: OKQLTKLXCAUGHT-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Activity

A research study explored compounds with a similar chemical structure for their antihypertensive properties. They found that specific compounds in this series, particularly those substituted at the 4 position, showed significant activity as antihypertensive agents, especially in spontaneously hypertensive rats. These compounds were identified as alpha-adrenergic blockers with varying specificity towards alpha 1- and alpha 2-adrenoceptors (Caroon et al., 1981).

CGRP Receptor Antagonism

Another study discovered a compound, MK-3207, which demonstrates potent orally active CGRP receptor antagonism. This compound, sharing a similar diazaspiro[4.5]decane core, was specifically designed to improve pharmacokinetics and showed significant potential in targeting CGRP receptors (Bell et al., 2010).

Supramolecular Arrangements

Research into the molecular structure of similar compounds, like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, revealed insights into their supramolecular arrangements. The study highlighted the role of substituents in these arrangements, demonstrating the importance of molecular structure in understanding the behavior of such compounds (Graus et al., 2010).

Synthesis Techniques

Further research has been conducted on the synthesis of similar compounds, focusing on aziridination and 1,3-dipolar cycloaddition techniques. These studies provide valuable insights into the synthetic pathways that could potentially be applied to the synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide (Albar et al., 1997).

Antimicrobial and Antifungal Activity

Another area of study has been the synthesis of novel compounds with potential antimicrobial and antifungal activities. These studies have led to the development of compounds with significant biological activity against various strains, demonstrating the potential of diazaspiro[4.5]decane derivatives in this field (Rajanarendar et al., 2010).

Antitubercular and Antidiabetic Activity

The research into the antidiabetic and antitubercular activity of similar compounds has been significant. Studies have revealed that certain derivatives exhibit high to moderate antidiabetic activity and could serve as a basis for further investigation into potential treatments for diabetes (Kayukova et al., 2022).

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(2)13-4-3-5-14(10-13)19-15(22)11-21-16(23)18(20-17(21)24)6-8-25-9-7-18/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQLTKLXCAUGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.